2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one

C–H activation CRHR1 antagonist synthesis 8-aryl pyrazolotriazine

2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one (CAS 55785-87-0) is a nitrogen-rich fused bicyclic heterocycle belonging to the pyrazolo[1,5-a][1,3,5]triazine family. With molecular formula C₇H₈N₄O and molecular weight 164.16 g/mol, this compound features a 2,7-dimethyl substitution pattern that distinguishes it from regioisomeric and mono-methyl analogs.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
Cat. No. B12967482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=NN2C(=C1)N=C(NC2=O)C
InChIInChI=1S/C7H8N4O/c1-4-3-6-8-5(2)9-7(12)11(6)10-4/h3H,1-2H3,(H,8,9,12)
InChIKeyNTAVHHAQSKDWOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one – A Validated Heterocyclic Scaffold for CRHR1 Antagonist Synthesis and Purine Bioisostere Kinase Inhibitor Design


2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one (CAS 55785-87-0) is a nitrogen-rich fused bicyclic heterocycle belonging to the pyrazolo[1,5-a][1,3,5]triazine family . With molecular formula C₇H₈N₄O and molecular weight 164.16 g/mol, this compound features a 2,7-dimethyl substitution pattern that distinguishes it from regioisomeric and mono-methyl analogs [1]. The scaffold serves as a purine bioisostere and has been employed as a key synthetic intermediate in the preparation of high-affinity corticotropin-releasing hormone receptor 1 (CRHR1) antagonists, as well as a core template for cyclin-dependent kinase (CDK) and protein kinase CK2 inhibitor programs [2][3].

Why the 2,7-Dimethyl Substitution Pattern on Pyrazolo[1,5-a][1,3,5]triazin-4(1H)-one Cannot Be Interchanged with Other Analogs


The 2,7-dimethyl substitution pattern is not an arbitrary decoration but a functional determinant of the compound's synthetic and biological utility. In the Pd-catalyzed C–H arylation protocol that converts this scaffold into high-affinity CRHR1 antagonists, the methyl groups at positions 2 and 7 modulate both the electronic environment and the steric accessibility of the C-8 position for direct arylation [1]. The regioisomeric 7,8-dimethyl analog (CAS 55457-42-6) shifts the site of substitution, altering the ring electronics and fundamentally changing the C–H activation chemistry and the biological activity of derived products . The 2-monomethyl analog (CAS 55457-17-5) lacks the 7-methyl group, which impacts both the synthetic versatility at C-8 and the pharmacological profile of downstream CRHR1 antagonists that require this specific substitution topography for optimal receptor binding . Simple substitution of the core with an unsubstituted pyrazolo[1,5-a][1,3,5]triazin-4(1H)-one would eliminate the C–H arylation handle at C-8 and would not yield the potent CRHR1 ligands (e.g., DMP696, Ki = 1.7 nM; BMK-152, Ki = 0.35 nM) that have been validated in vivo [2].

Quantitative Differentiation Evidence for 2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one Versus Closest Analogs


Pd-Catalyzed C–H Arylation at C-8: 2,7-Dimethyl Substitution Is Essential for Convergent CRHR1 Antagonist Synthesis

The 2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one scaffold uniquely undergoes Pd-catalyzed direct C–H arylation at the C-8 position to generate 8-aryl-substituted pyrazolotriazines—the core of several high-affinity CRHR1 antagonists [1]. Using 5–10 mol% Pd catalyst with p- or m-substituted aryl bromides, this convergent one-step C–H arylation proceeds in moderate to good yields, whereas o-substituted aryl bromides give lower yields due to steric hindrance [1]. This C–H activation pathway has been demonstrated as a direct route to precursors of MJL1-109-2 (a known CRHR-1 antagonist with Ki = 1.9 nM) [2]. In contrast, the regioisomeric 7,8-dimethyl analog lacks the C-8 C–H bond geometry required for this specific arylation, and the 2-monomethyl analog lacks the 7-methyl group that contributes to the electronic activation of the C-8 position for Pd insertion [3]. Linear synthesis approaches to the same 8-aryl products require multiple additional steps, making the C–H arylation route a significant efficiency advantage [1].

C–H activation CRHR1 antagonist synthesis 8-aryl pyrazolotriazine

Direct Precursor to High-Affinity CRHR1 PET Ligand BMK-152: Ki = 0.35 nM vs. Endogenous Ligand

The 2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one scaffold is the direct synthetic precursor to BMK-152 (also designated BMK-I-152), a validated high-affinity CRF₁ receptor PET imaging ligand [1]. 4-[⁷⁶Br]BMK-152, derived from this scaffold via 8-arylation and subsequent amination, exhibits a dissociation constant (Kd) of 0.23 ± 0.07 nM in rat frontal cortex and 0.31 ± 0.08 nM in monkey frontal cortex, with a competitive binding Ki of 0.35 ± 0.07 nM against [¹²⁵I]Tyr⁰-o-CRF in monkey frontal cortex [1]. This binding affinity is approximately 70-fold higher than the 3-bromo regioisomer (3-Br-BMK-152, Ki = 24.4 ± 4.9 nM), demonstrating that the 8-aryl substitution geometry enabled by the 2,7-dimethyl core is critical for high-affinity receptor engagement [1]. The crystal structure of CRF₁R bound with BMK-I-152 at 2.75 Å resolution confirms specific hydrogen bond and hydrophobic interactions mediated by the pyrazolo[1,5-α][1,3,5]triazine core and the 8-aryl substituent introduced via the C–H arylation of the 2,7-dimethyl scaffold [2].

CRHR1 PET imaging BMK-152 receptor binding affinity

Progenitor of DMP696: A Clinically-Profiled CRHR1 Antagonist with Ki = 1.7 nM and Oral Bioavailability of 37–50%

The 2,7-dimethyl substitution pattern is present in DMP696 (compound 11i), one of the most thoroughly characterized nonpeptide CRHR1 antagonists derived from the pyrazolo[1,5-a][1,3,5]triazine scaffold [1]. DMP696 exhibits hCRF₁ receptor binding affinity of Ki = 1.7 nM compared with 7.5 nM for the endogenous peptide antagonist α-hel-CRF(9–41), representing a 4.4-fold improvement, and functional antagonism in adenylate cyclase assays with IC₅₀ = 82 nM vs. 286 nM for α-hel-CRF(9–41) [1]. In pharmacokinetic studies, DMP696 demonstrates 37% oral bioavailability in rats and 50% in dogs [1]. In vivo, DMP696 showed anxiolytic efficacy in the rat situational anxiety model at a minimum effective dose (MED) of 3 mg/kg (p.o.), while CP-154,526-1 (a structurally distinct CRHR1 antagonist lacking the 2,7-dimethylpyrazolotriazine core) was inactive at doses up to 30 mg/kg (p.o.) [1]. DMP696 also reduced stereotypical mouth movements in rhesus monkeys by 50% at 21 mg/kg (p.o.) in the human intruder paradigm [1]. The 2,7-dimethyl core is essential for this pharmacological profile; SAR studies demonstrated that alteration of either methyl group impacts receptor binding and oral bioavailability [2].

DMP696 oral bioavailability CRHR1 antagonist pharmacodynamics

Purine Bioisostere Scaffold Yields pM CK2 Inhibitors and µM CDK2 Inhibitors – A Multi-Kinase Platform

The pyrazolo[1,5-a][1,3,5]triazine core, with the 2,7-dimethyl substitution, is a validated purine bioisostere that has been exploited across multiple kinase inhibitor programs [1]. Structure-based design using this scaffold yielded inhibitors of protein kinase CK2 with picomolar binding affinity (Ki ~1.0 nM) and low micromolar cytotoxic activity (IC₅₀ as low as ~100 nM) in prostate and colon cancer cell lines [2][3]. In a parallel CDK2 inhibitor program, a series of pyrazolo[1,5-a][1,3,5]triazine derivatives (exemplified by compound 9f) showed 82.38% CDK2 inhibition at screening concentration with an IC₅₀ of 1.85 µM, while compound 10c achieved 81.96% inhibition with an IC₅₀ of 2.09 µM [4]. The 2,7-dimethyl substitution differentiates this scaffold from unsubstituted or mono-substituted pyrazolotriazines, which have not been reported to achieve comparable dual CK2/CDK2 inhibition profiles [5]. The scaffold's structural mimicry of the adenine ring system of ATP enables it to occupy the hinge region of diverse kinases, with the C-8 and C-4 positions providing vectors for selectivity-optimizing substituents [1].

purine bioisostere CK2 inhibitor CDK2 inhibitor anticancer

Crystal Structure Confirms Near-Planar Geometry Critical for ATP Binding Site Occupancy

X-ray crystallographic analysis of 2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one derivatives reveals a near-planar geometry of the bicyclic core, with a torsion angle of −179(2)° and a mean deviation from planarity within 0.2 Å [1]. This planarity is a structural prerequisite for occupying the flat adenine-binding pocket of ATP-competitive kinases and for the π-stacking interactions observed in the CRF₁R co-crystal structure with BMK-I-152 [2]. The 2,7-dimethyl groups do not disrupt this planarity but provide hydrophobic contacts that contribute to binding enthalpy, as confirmed by the hydrogen bond and hydrophobic interaction network in the CRF₁R–BMK-I-152 complex at 2.75 Å resolution [2]. In contrast, the unsubstituted pyrazolo[1,5-a][1,3,5]triazine scaffold, while planar, lacks the hydrophobic methyl contacts that enhance target residence time [3]. The crystal packing is primarily governed by van der Waals forces with the nearest intermolecular distance of 3.647 Å between O(3) and C(4) [1].

X-ray crystallography planar scaffold ATP binding pocket structure-based design

Microwave-Assisted One-Pot Synthesis of 8-Substituted Derivatives: The 2,7-Dimethyl Core as a Substrate for Modern Synthetic Methodology

The pyrazolo[1,5-a][1,3,5]triazine core, including the 2,7-dimethyl variant, has been demonstrated as a viable substrate for microwave-assisted sequential one-pot synthesis of 8-substituted derivatives, enabling gram-scale production with advantages in reaction time and yield compared to conventional heating methods [1]. A library of 14 pyrazolo[1,5-a][1,3,5]triazines with C-8 substitution by halogen (Br), functional groups (CN, CO₂Et), and alkyl or (het)aryl groups was prepared using this protocol, confirming the generality of the method for the 2,7-dimethyl substitution pattern [1]. This methodology avoids the tedious work-up and purification of intermediate compounds, representing a practical advantage for SAR library generation [1]. While this microwave methodology is applicable across several pyrazolotriazine substitution patterns, the 2,7-dimethyl derivative is one of the most extensively exemplified substrates, with demonstrated scalability to gram quantities [1].

microwave-assisted synthesis one-pot synthesis gram-scale 8-substituted pyrazolotriazines

Procurement-Relevant Application Scenarios for 2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one


CRHR1 Antagonist Drug Discovery: Convergent Synthesis of 8-Aryl Lead Series

Medicinal chemistry teams developing nonpeptide CRHR1 antagonists for anxiety, depression, or stress-related disorders can use this scaffold as the direct entry point to a convergent Pd-catalyzed C–H arylation route. Rather than pursuing linear multi-step syntheses for each 8-aryl analog, the 2,7-dimethyl core enables late-stage diversification at C-8 with p- or m-substituted aryl bromides in a single step [1]. This approach has been validated by the synthesis of precursors to MJL1-109-2 (Ki = 1.9 nM) and BMK-152 (Ki = 0.35 nM), and has produced DMP696, which achieved oral bioavailability of 37–50% and in vivo anxiolytic efficacy at 3 mg/kg p.o. [1][2]. Procurement of this scaffold enables rapid analog generation without the synthetic bottleneck of de novo core construction.

PET Tracer Development: Radioligand Synthesis for CRF₁ Receptor Imaging

Neuroscience imaging centers and radiochemistry laboratories developing CRF₁ receptor PET tracers can use this scaffold as the starting material for synthesizing [⁷⁶Br]BMK-152-class imaging agents. The 4-[⁷⁶Br]BMK-152 radioligand, derived from this core, demonstrates a Kd of 0.23–0.31 nM with measurable specific binding and brain uptake consistent with CRF₁ receptor distribution, as confirmed by ex vivo autoradiography in rat brain sections [1]. The 8-aryl substituent geometry enabled by the 2,7-dimethyl scaffold is essential for achieving this binding profile; the 3-bromo regioisomer exhibited 70-fold lower affinity (Ki = 24.4 nM) and unacceptably high non-specific binding [1]. Institutions procuring this scaffold can access a structurally validated PET ligand precursor with published radiosynthesis protocols.

Multi-Kinase Inhibitor Platform: CK2 and CDK2 Anticancer Programs

Academic and industrial oncology groups pursuing ATP-competitive kinase inhibitors can leverage this scaffold as a purine bioisostere core suitable for both CK2 and CDK2 inhibitor development [1]. Structure-guided optimization using this scaffold has yielded CK2 inhibitors with Ki ~1.0 nM and cellular IC₅₀ ~100 nM in prostate and colon cancer lines, as well as CDK2 inhibitors (compound 9f) with IC₅₀ = 1.85 µM and broad antiproliferative activity across 60 NCI cell lines [2][3]. The near-planar geometry confirmed by X-ray crystallography (torsion angle −179°) ensures compatibility with the flat adenine-binding pockets of diverse kinases [4]. Procurement of a single validated scaffold supports parallel lead optimization across multiple oncology targets with published crystallographic data (PDB: 2PVK for CK2; PDB: 3DDQ for CDK2) to guide structure-based design.

Microwave-Assisted Library Synthesis for Academic Core Facilities

University core facilities and CROs offering parallel synthesis services can adopt this scaffold for microwave-assisted one-pot generation of 8-substituted pyrazolotriazine libraries. The published protocol enables the preparation of 14 diverse 8-substituted derivatives at gram scale with reduced reaction times compared to conventional heating, and without intermediate purification steps [1]. The 2,7-dimethyl substitution pattern is one of the most extensively validated substrates for this microwave methodology, making it a reliable choice for high-throughput SAR campaigns or fee-for-service library production [1]. This application scenario is supported by the demonstrated compatibility with C-8 halogen, nitrile, ester, alkyl, and (het)aryl substituents, providing broad chemical space coverage from a single starting material.

Quote Request

Request a Quote for 2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.